Tetracenomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracenomycin C is a tetracenomycin, a methyl ester and a tertiary alpha-hydroxy ketone.
Scientific Research Applications
Antibiotic Properties and Structural Analysis
Tetracenomycin C, produced by Streptomyces glaucescens, is known for its antibiotic properties, mainly against Gram-positive bacteria, and moderate cytotoxic effects on leukemia cells. Its structure, related to anthracyclinones, has been established through chemical and X-ray analysis, revealing its interaction with DNA (Egert, Noltemeyer, Siebers, Rohr, & Zeeck, 1992). Another study focused on isolating this compound-nonproducing Streptomyces glaucescens mutants, aiding the understanding of the genetics and pathway intermediates in the production of antitumor anthracycline antibiotics (Motamedi, Wendt-Pienkowski, & Hutchinson, 1986).
Biochemical and Genetic Analysis
The biochemical and genetic aspects of this compound have been extensively studied. For instance, the characterization of Tetracenomycin F1 monooxygenase involved in its biosynthesis was elucidated, providing insights into its unique enzymatic properties (Shen & Hutchinson, 1993). The acyl carrier protein of its polyketide synthase was also expressed and analyzed, highlighting its role in this compound synthesis (Shen, Summers, Gramajo, Bibb, & Hutchinson, 1992).
Antitumor Activity
The antitumor activity of this compound derivatives has been a significant area of research. Tetracenomycin X, closely related to this compound, has shown promising antitumor activity in lung cancer cells through the downregulation of cyclin D1, offering potential for future cancer treatments (Qiao, Gan, Wang, Liu, Shang, Li, & Chen, 2019).
Metabolic Engineering and Synthetic Biology
Recent advancements in metabolic engineering have enabled the manipulation of the tetracenomycin pathway. A study developed a BioBricks toolbox for engineering the tetracenomycin pathway, demonstrating the potential for producing analogs and enhancing their biological activity (Nguyen, Riebschleger, Brown, Gorgijevska, & Nybo, 2021).
Ribosomal Interaction and Translation Inhibition
Interestingly, tetracenomycin X, another derivative, inhibits translation by binding within the ribosomal exit tunnel, a unique mechanism that distinguishes it from other translation inhibitors. This discovery opens avenues for developing antibiotics with novel modes of action (Osterman et al., 2020).
Properties
CAS No. |
71135-22-3 |
---|---|
Molecular Formula |
C23H20O11 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
methyl (6aR,7S,10aR)-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C23H20O11/c1-8-14-9(6-11(32-2)15(8)21(29)34-4)5-10-16(17(14)25)20(28)22(30)13(24)7-12(33-3)19(27)23(22,31)18(10)26/h5-7,19,25,27,30-31H,1-4H3/t19-,22-,23-/m1/s1 |
InChI Key |
ULHJWHCSSAEMLW-UEVCKROQSA-N |
Isomeric SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)[C@@]4(C(=O)C=C([C@H]([C@@]4(C3=O)O)O)OC)O)OC)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |
Synonyms |
tetracenomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.